molecular formula C22H25NO4 B3459093 [(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine

[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B3459093
M. Wt: 367.4 g/mol
InChI Key: PHBUHYXWJRLCBG-UHFFFAOYSA-N
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Description

This compound is a secondary amine featuring two distinct aromatic moieties: a 4-methoxynaphthalen-1-ylmethyl group and a 3,4,5-trimethoxyphenylmethyl group. Such structural features are common in bioactive molecules, particularly in herbicides and receptor-targeted agents .

Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-24-19-10-9-16(17-7-5-6-8-18(17)19)14-23-13-15-11-20(25-2)22(27-4)21(12-15)26-3/h5-12,23H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBUHYXWJRLCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNCC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine site on tubulin, inhibiting its polymerization and thus preventing the formation of microtubules. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Herbicidal Activity: Substituent-Driven Efficacy

Compounds with 3,4,5-trimethoxyphenyl groups (e.g., R = 3,4,5-trimethoxyphenyl in ) exhibit moderate herbicidal activity against Brassica napus (rape) but weak activity against Echinochloa crus-galli (barnyard grass). The target compound’s activity can be contextualized against analogs:

Compound Structure Herbicidal Activity (Rape) Herbicidal Activity (Barnyard Grass) Reference
[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine Moderate (predicted) Weak (predicted)
[(4-Chlorobenzyl)methyl][phenyl]amine High Low
[(4-Nitrophenyl)methyl][phenyl]amine Low Low

Key Insight: The 3,4,5-trimethoxyphenyl group enhances selectivity for dicotyledonous plants (e.g., rape) due to its bulky, electron-rich nature, which may interfere with auxin signaling pathways .

Medicinal Chemistry: PPARγ Agonists

Podophyllotoxin derivatives (e.g., PODO-1) with 3,4,5-trimethoxyphenyl groups exhibit partial PPARγ agonism but lack clinical utility due to toxicity. In contrast, non-TZD derivatives (e.g., 3a and 3f) with similar substituents show reduced toxicity and improved insulin sensitization. The target compound’s naphthalenylmethyl group may confer enhanced blood-brain barrier penetration compared to podophyllotoxin analogs .

Physicochemical Properties

  • Lipophilicity: The 3,4,5-trimethoxyphenyl group increases logP compared to non-methoxy analogs, enhancing membrane permeability.
  • Solubility : Salt forms (e.g., hydrobromide in CAS 1609401-17-3) improve aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine
Reactant of Route 2
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[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine

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